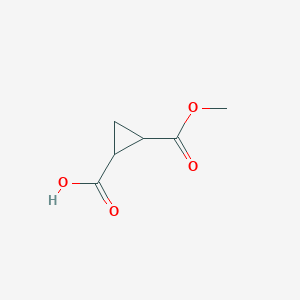

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-methoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAJLZEAOBJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the most common and effective synthetic routes, providing comprehensive experimental protocols and quantitative data to support researchers in their laboratory work.

Introduction

This compound, particularly its cis-isomer, is a rigid scaffold that finds application in the design of novel therapeutics and functional materials. Its constrained three-membered ring and bifunctional nature (a carboxylic acid and a methyl ester) allow for precise spatial orientation of substituents, making it an attractive component for structure-activity relationship (SAR) studies in drug discovery. This guide focuses on a reliable and well-documented synthetic pathway, commencing from readily available starting materials.

Synthetic Pathway Overview

The most prevalent and efficient synthesis of cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid involves a two-step sequence. The first step establishes the cyclopropane ring with the desired stereochemistry, followed by a selective hydrolysis to yield the target mono-acid mono-ester.

A common approach begins with the cyclopropanation of a maleic acid derivative. The reaction of dimethyl maleate with diazomethane, for instance, proceeds through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which subsequently eliminates nitrogen gas to afford dimethyl cis-cyclopropane-1,2-dicarboxylate.[1] The second key step is the selective monohydrolysis of the resulting diester. For symmetric diesters with a cis-configuration, a highly efficient method utilizing a biphasic system of tetrahydrofuran (THF) and aqueous sodium hydroxide (NaOH) at low temperatures has been reported to provide the desired half-ester in high yield.[2]

An alternative strategy involves the formation of cis-cyclopropane-1,2-dicarboxylic anhydride, which can then be opened with methanol to furnish the target compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid.

Step 1: Synthesis of Dimethyl cis-Cyclopropane-1,2-dicarboxylate

This procedure is adapted from the well-established cyclopropanation of alkenes using diazomethane.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Dimethyl maleate | 144.12 | 1.15 | 14.41 g | 0.10 |

| Diazomethane | 42.04 | - | ~0.12 mol | ~1.2 equiv. |

| Diethyl ether | 74.12 | 0.713 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl maleate (14.41 g, 0.10 mol) in 150 mL of diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield. Slowly add a freshly prepared ethereal solution of diazomethane (~0.12 mol) to the stirred solution of dimethyl maleate. The addition should be done portion-wise, and the yellow color of diazomethane should be allowed to disappear before adding the next portion.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the evolution of nitrogen gas ceases.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wash the ethereal solution with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude dimethyl cis-cyclopropane-1,2-dicarboxylate.

-

The crude product can be purified by vacuum distillation.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield |

| Dimethyl cis-cyclopropane-1,2-dicarboxylate | C₇H₁₀O₄ | 158.15 | 85-95% |

Step 2: Selective Monohydrolysis to cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid

This protocol is based on a highly efficient selective monohydrolysis method for symmetric diesters.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Concentration | Amount | Moles |

| Dimethyl cis-cyclopropane-1,2-dicarboxylate | 158.15 | - | 15.82 g | 0.10 |

| Sodium hydroxide | 40.00 | 0.5 M (aq) | 200 mL | 0.10 |

| Tetrahydrofuran (THF) | 72.11 | - | 200 mL | - |

| Hydrochloric acid | 36.46 | 1 M (aq) | As needed | - |

| Ethyl acetate | 88.11 | - | 300 mL | - |

Procedure:

-

In a 1 L round-bottom flask, dissolve dimethyl cis-cyclopropane-1,2-dicarboxylate (15.82 g, 0.10 mol) in 200 mL of THF.

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Slowly add 200 mL of a pre-cooled (0 °C) 0.5 M aqueous solution of sodium hydroxide over a period of 30-60 minutes.

-

Continue to stir the biphasic mixture vigorously at 0 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the aqueous layer and wash the organic layer with a small amount of water.

-

Combine the aqueous layers and cool to 0 °C.

-

Acidify the aqueous solution to pH 2-3 by the slow addition of 1 M hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid as a solid or oil. The product can be further purified by recrystallization or chromatography if necessary.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield |

| cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C₆H₈O₄ | 144.12 | >90% |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides a comprehensive overview of the known physical properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, a disubstituted cyclopropane derivative. As a molecule with two stereogenic centers, it exists as distinct cis and trans isomers, each with unique physical characteristics. This guide consolidates available experimental and predicted data for these isomers, including molecular weight, melting point, boiling point, and acid dissociation constants. Furthermore, it outlines standardized experimental protocols for the determination of key physical properties, offering a methodological framework for researchers. Visualizations of the molecular isomers and a typical characterization workflow are provided to support the technical data.

Introduction

This compound is a dicarboxylic acid monoester built on a cyclopropane scaffold. The strained three-membered ring imparts significant conformational rigidity and unique electronic properties, making it a valuable building block in medicinal chemistry and materials science. The relative orientation of the carboxylic acid and methoxycarbonyl groups gives rise to two primary diastereomers: cis and trans.

-

Cis Isomer: The functional groups are on the same face of the cyclopropane ring.

-

Trans Isomer: The functional groups are on opposite faces of the ring.

These stereochemical differences significantly influence intermolecular interactions, and consequently, their physical properties such as melting point, boiling point, and solubility. This guide aims to provide a detailed summary of these properties to aid in the handling, characterization, and application of these compounds.

Caption: Molecular structures of the cis and trans isomers.

Physical and Chemical Properties

Data Presentation

The following tables provide a structured summary of the key physical and chemical identifiers for the isomers of this compound.

Table 1: General Properties and Identifiers

| Property | cis-Isomer ((1R,2S)-enantiomer) | trans-Isomer (Racemic mixture assumed) |

| CAS Number | 88335-86-8 | 13279-88-4[1] |

| Molecular Formula | C₆H₈O₄[2] | C₆H₈O₄[1] |

| Molecular Weight | 144.12 g/mol [2] | 144.13 g/mol [1] |

| Physical Form | Not specified | Powder[1] |

Table 2: Physicochemical Data

| Property | cis-Isomer ((1R,2S)-enantiomer) | trans-Isomer (Racemic mixture assumed) | Data Type |

| Melting Point | Not available | 44.0 °C[1] | Experimental |

| Boiling Point | Not available | 253.9 °C[1] | Experimental |

| pKa | 4.44 ± 0.20[2] | Not available | Predicted |

| Solubility | Expected to be soluble in polar organic solvents and aqueous base. Limited solubility in nonpolar solvents. | Expected to be soluble in polar organic solvents and aqueous base. Limited solubility in nonpolar solvents. | General Principle |

Experimental Protocols

This section details the methodologies for determining the key physical properties of a solid organic acid like this compound.

Workflow for Physical Characterization

The general workflow for characterizing a novel or synthesized batch of the compound is illustrated below.

Caption: General workflow for physical property determination.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), spatula, mortar and pestle.

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (44 °C for the trans-isomer)[1].

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Solubility Assessment

Objective: To qualitatively determine the solubility of the compound in various solvents.

Apparatus: Test tubes, vortex mixer, spatulas, measuring cylinders, and a selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

Procedure:

-

Add approximately 10-20 mg of the compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as 'soluble' (no visible solid), 'partially soluble' (some solid remains), or 'insoluble' (no apparent dissolution).

-

Repeat the procedure for each solvent. For water, also test solubility in aqueous NaOH and HCl to observe the effect of pH on the ionizable carboxylic acid group.

pKa Determination (Potentiometric Titration)

Objective: To experimentally determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer and stir bar, standardized NaOH solution (e.g., 0.1 M), analytical balance.

Procedure:

-

Accurately weigh a sample of the acid (e.g., 50-100 mg) and dissolve it in a suitable volume of deionized water (e.g., 50 mL). A co-solvent like ethanol may be used if water solubility is low.

-

Place the beaker on a magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

-

Fill a burette with the standardized NaOH solution and record the initial volume.

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.2 mL), recording the pH of the solution after each addition has fully mixed.

-

Continue the titration past the equivalence point (the point of rapid pH change).

-

Plot the data as pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the buffer region on the titration curve.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided data and protocols are based on publicly available information and general chemical principles. Appropriate safety precautions should always be taken when handling chemical substances.

References

Technical Guide: 1,1-Cyclopropanedicarboxylic Acid Monoethyl Ester (CAS 13279-88-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclopropanedicarboxylic acid monoethyl ester, with the CAS number 13279-88-4, is a valuable building block in organic synthesis and medicinal chemistry. The incorporation of the rigid cyclopropane motif into molecular structures can significantly influence their physicochemical and pharmacological properties. This guide provides an in-depth overview of its chemical characteristics, synthesis, potential biological activities, and analytical methodologies.

The unique three-membered ring of cyclopropane imparts a high degree of conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability by making the molecule less susceptible to enzymatic degradation.[1] These properties make cyclopropane-containing compounds, such as 1,1-cyclopropanedicarboxylic acid monoethyl ester, attractive scaffolds in the design of novel therapeutics.

Chemical and Physical Properties

1,1-Cyclopropanedicarboxylic acid monoethyl ester, also known as 2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid, possesses a unique combination of a carboxylic acid and an ester functional group attached to a cyclopropane ring. This structure provides multiple avenues for further chemical modification.

| Property | Value | Source |

| CAS Number | 13279-88-4 | N/A |

| Molecular Formula | C₇H₁₀O₄ | [2] |

| Molecular Weight | 158.15 g/mol | [2] |

| IUPAC Name | 2-ethoxycarbonylcyclopropane-1-carboxylic acid | [2] |

| Canonical SMILES | CCOC(=O)C1(CC1)C(=O)O | N/A |

Synthesis

Synthesis of Cyclopropane-1,1-dicarboxylic Acid

A common method for the synthesis of cyclopropane-1,1-dicarboxylic acid involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base.[3]

Experimental Protocol:

-

Reaction Setup: To a stirred solution of aqueous 50% sodium hydroxide, add triethylbenzylammonium chloride as a phase-transfer catalyst.

-

Addition of Reactants: To this vigorously stirred suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.

-

Reaction: Stir the mixture vigorously for several hours at room temperature.

-

Work-up: Transfer the reaction mixture to a larger flask, cool in an ice bath, and carefully acidify with concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer multiple times with ether.

-

Purification: Combine the ether layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be further purified by crystallization from a suitable solvent like benzene to yield cyclopropane-1,1-dicarboxylic acid.[3]

Selective Monoesterification

Selective monoesterification of dicarboxylic acids can be achieved using various methods. One effective approach involves the use of ion-exchange resins as catalysts.[4]

Experimental Protocol:

-

Catalyst Preparation: Use a strongly acidic ion-exchange resin as the catalyst.

-

Reaction Mixture: Suspend the cyclopropane-1,1-dicarboxylic acid and the ion-exchange resin in a mixture of ethanol and an inert hydrocarbon solvent.

-

Reaction: Heat the mixture, which allows for the selective esterification of one of the carboxylic acid groups. The reaction rate for the formation of the monoester is significantly higher than that for the diester.[4]

-

Work-up and Purification: After the reaction, the catalyst can be filtered off, and the solvent removed. The resulting monoester can be purified using standard techniques such as column chromatography.

Biological Activity and Applications in Drug Development

While specific biological data for 1,1-cyclopropanedicarboxylic acid monoethyl ester is limited, derivatives of cyclopropane carboxylic acids have shown promising activity in several areas of drug discovery.

Antimicrobial Activity

Cyclopropane-containing compounds have been investigated for their antibacterial and antifungal properties.[5][6] The rigid cyclopropane scaffold can be decorated with various functional groups to optimize antimicrobial potency.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:

A standard microdilution method can be used to determine the MIC of the compound against various microbial strains.[5]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Cyclopropane dicarboxylic acid derivatives have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria.[1][7] As this pathway is absent in mammals, OASS is an attractive target for the development of novel antibiotics.

Analytical Methods

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropane ring protons, the ethyl group of the ester (a quartet and a triplet), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ester and carboxylic acid, the carbons of the cyclopropane ring, and the carbons of the ethyl group.[8][9]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and the carboxylic acid group.

Chiral Separation

Since 1,1-cyclopropanedicarboxylic acid monoethyl ester is a chiral molecule, separation of its enantiomers is crucial for evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.

Experimental Protocol for Chiral HPLC Separation:

-

Column Selection: A variety of chiral stationary phases are available, such as those based on derivatized cellulose or amylose. The choice of column is often empirical and may require screening of several different CSPs.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.

-

Detection: UV detection is commonly used, with the wavelength selected based on the chromophore of the molecule.

Conclusion

1,1-Cyclopropanedicarboxylic acid monoethyl ester is a versatile chemical intermediate with significant potential in drug discovery and development. Its unique structural features, conferred by the cyclopropane ring, make it a valuable scaffold for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of its synthesis, potential biological activities, and analytical characterization, serving as a resource for researchers in the field. Further investigation into the specific biological properties of its enantiomers is warranted to fully explore its therapeutic potential.

References

- 1. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid | C7H10O4 | CID 317445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, a dicarboxylic acid monoester, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its rigid, strained cyclopropane ring imparts unique conformational constraints and electronic properties that can enhance biological activity and metabolic stability. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. It exists as cis and trans isomers, with the specific properties varying slightly between them. The quantitative data for this compound is summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₈O₄ | [1][2] |

| Molecular Weight | 144.12 g/mol | [1] |

| Melting Point | 44-47 °C | [2] |

| Boiling Point | 253.9 °C (predicted) | [2] |

| CAS Number | 88335-86-8 ((1R,2S)-cis) | [1] |

| 13279-88-4 (isomer unspecified) | [2] | |

| pKa | 4.44 ± 0.20 (predicted) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the partial hydrolysis of the corresponding dimethyl cyclopropane-1,2-dicarboxylate. Both cis and trans isomers can be synthesized depending on the starting diester.

Synthesis of cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

A prevalent method for synthesizing the cis isomer involves the selective hydrolysis of dimethyl cis-1,2-cyclopropanedicarboxylate.

Experimental Protocol:

-

Reaction Setup: A solution of dimethyl cis-1,2-cyclopropanedicarboxylate in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Hydrolysis: One equivalent of potassium hydroxide dissolved in methanol is added dropwise to the stirred solution at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to ensure the formation of the monoester and minimize the formation of the dicarboxylic acid.

-

Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted diester.

-

Acidification: The aqueous layer is then acidified with cold, dilute hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Synthesis of trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

The trans isomer can be synthesized via a rhodium(II)-catalyzed cyclopropanation of an alkene with a diazoacetate, followed by hydrolysis.

Experimental Protocol:

-

Cyclopropanation: A rhodium(II) catalyst, such as rhodium(II) acetate, is added to a solution of the desired alkene in a suitable solvent like dichloromethane. A solution of methyl diazoacetate is then added dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours until the diazo compound is consumed.

-

Purification of Diester: The reaction mixture is filtered, and the solvent is evaporated. The resulting crude dimethyl trans-1,2-cyclopropanedicarboxylate is purified by flash column chromatography.

-

Selective Hydrolysis: The purified diester is then subjected to selective mono-hydrolysis using a method similar to the one described for the cis isomer, employing one equivalent of a base like potassium hydroxide in methanol.

-

Work-up and Purification: The work-up and purification steps are analogous to those for the cis isomer, involving acidification, filtration, and recrystallization to obtain pure trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid.

Caption: Synthesis workflow for cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclopropyl protons, the methoxy protons (a singlet around 3.7 ppm), and the carboxylic acid proton (a broad singlet typically downfield, >10 ppm). The coupling patterns of the cyclopropyl protons can help distinguish between the cis and trans isomers.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carboxylic acid (typically in the 170-180 ppm region), the methoxy carbon (around 52 ppm), and the cyclopropyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the ester (around 1730 cm⁻¹), and another C=O stretching band for the carboxylic acid (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (m/z = 144.04) and characteristic fragmentation patterns, including the loss of a methoxy group (-OCH₃) and a carboxyl group (-COOH).

Applications in Drug Discovery and Development

The unique structural and electronic features of the cyclopropane ring make this compound and its derivatives attractive scaffolds in medicinal chemistry.

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including:

-

Antiviral Agents: The cyclopropane moiety is incorporated into several antiviral drug candidates to enhance their binding affinity to viral enzymes and improve their pharmacokinetic profiles. For instance, cyclopropane-containing nucleoside analogs have shown promise in inhibiting viral replication.[3]

-

Anti-inflammatory Agents: Its derivatives are being explored for the development of novel anti-inflammatory drugs.

-

Agrochemicals: It is also utilized in the synthesis of herbicides and plant growth regulators.

Enzyme Inhibition

The strained cyclopropane ring can mimic the transition state of enzymatic reactions, making its derivatives potential enzyme inhibitors. For example, derivatives of cyclopropane-1,2-dicarboxylic acid have shown inhibitory activity against O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, making it a target for novel antibiotics.

Caption: Applications of the target molecule in drug discovery and agrochemicals.

Conclusion

This compound is a versatile and valuable molecule for chemical and pharmaceutical research. Its unique structural properties, combined with its synthetic accessibility, make it an important building block for the creation of complex and biologically active compounds. The detailed protocols and data presented in this guide are intended to facilitate its use in the synthesis of next-generation therapeutics and other advanced materials.

References

- 1. trans-2-Methoxycyclopropanecarboxylic Acid [benchchem.com]

- 2. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, a disubstituted cyclopropane derivative, exists as a set of stereoisomers that have garnered interest in medicinal chemistry and organic synthesis. The rigid cyclopropane ring introduces conformational constraints into molecules, a desirable feature in the design of pharmacologically active compounds. The presence of two stereocenters gives rise to four distinct stereoisomers: a pair of enantiomers for the cis-diastereomer and a pair for the trans-diastereomer. Understanding the unique properties and synthesis of each isomer is crucial for their application in drug discovery and development, where stereochemistry often dictates biological activity. This guide provides a comprehensive overview of the isomers of this compound, including their synthesis, separation, characterization, and potential biological relevance.

Isomeric Forms

The four stereoisomers of this compound are:

-

(1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (cis)

-

(1S,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (cis)

-

(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (trans)

-

(1S,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (trans)

The cis and trans diastereomers differ in the relative orientation of the methoxycarbonyl and carboxyl groups on the cyclopropane ring. In the cis isomers, these groups are on the same face of the ring, while in the trans isomers, they are on opposite faces. Each diastereomer exists as a pair of non-superimposable mirror images known as enantiomers.

Synthesis and Chiral Resolution

The synthesis of this compound isomers typically involves the cyclopropanation of a suitable alkene followed by hydrolysis or functional group manipulation. The diastereoselectivity (cis vs. trans) can often be controlled by the choice of reagents and reaction conditions. The enantiomers are then separated from the racemic mixtures through chiral resolution.

General Synthetic Approach

A common strategy involves the reaction of an acrylate with a diazoacetate, catalyzed by a transition metal complex (e.g., rhodium or copper), to form the corresponding dimethyl cyclopropane-1,2-dicarboxylate. Subsequent selective hydrolysis of one of the ester groups yields the desired monoester.

Experimental Protocol: Enzymatic Hydrolysis for Chiral Resolution

Enzymatic resolution, particularly using lipases, is a powerful technique for the enantioselective hydrolysis of diesters to obtain chiral monoesters.

Protocol: Lipase-Catalyzed Hydrolysis of Dimethyl cis-Cyclopropane-1,2-dicarboxylate

-

Substrate Preparation: Dissolve racemic dimethyl cis-cyclopropane-1,2-dicarboxylate in a suitable buffer solution (e.g., phosphate buffer, pH 7.0) containing a co-solvent like tert-butanol to improve solubility.

-

Enzyme Addition: Add a lipase, such as Candida antarctica lipase B (CALB), to the substrate solution. The enzyme loading is typically between 1-10% (w/w) of the substrate.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by techniques such as TLC or HPLC. The pH may need to be maintained by the addition of a dilute base (e.g., 0.1 M NaOH) as the carboxylic acid is formed.

-

Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. Acidify the aqueous solution to pH 2-3 with dilute HCl.

-

Extraction: Extract the product mixture with an organic solvent (e.g., ethyl acetate). The unreacted diester and the formed monoacid can be separated by extraction with an aqueous basic solution (e.g., saturated NaHCO₃), which will selectively extract the acidic product.

-

Purification: Acidify the basic aqueous extract and re-extract the chiral monoacid with an organic solvent. Dry the organic layer, evaporate the solvent, and purify the product further if necessary (e.g., by chromatography) to obtain the enantiomerically enriched this compound. The unreacted diester can be recovered from the initial organic extract and will be enriched in the other enantiomer.

A similar protocol can be applied to the trans-diester, potentially with a different lipase or optimized reaction conditions to achieve high enantioselectivity.

Quantitative Data

| Property | (1R,2S)-cis | (1S,2R)-cis | (1R,2R)-trans | (1S,2S)-trans |

| Molecular Formula | C₆H₈O₄ | C₆H₈O₄ | C₆H₈O₄ | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol | 144.13 g/mol | 144.13 g/mol | 144.13 g/mol |

| CAS Number | 88335-86-8 | 88335-87-9 | Not available | Not available |

| Predicted pKa | 4.44 ± 0.20[1] | 4.44 ± 0.20 | Not available | Not available |

| ¹H NMR (CDCl₃, ppm) | Data for racemic cis available[2] | Data for racemic cis available[2] | Not available | Not available |

| ¹³C NMR (CDCl₃, ppm) | Not available | Not available | Not available | Not available |

¹H NMR Data for racemic cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid ((1S,2R)-rel): Spectroscopic data for the racemic cis-isomer is available.[2]

Biological Activity

While specific biological activity data for the individual isomers of this compound are not extensively reported, substituted cyclopropane carboxylic acids are known to exhibit a range of biological effects, often acting as enzyme inhibitors. The rigid cyclopropane scaffold can mimic transition states or bind with high affinity to enzyme active sites.

For example, various trans-2-substituted-cyclopropane-1-carboxylic acids have been synthesized and evaluated as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria and plants. This suggests that the isomers of this compound could also be investigated as potential inhibitors of this or other enzymes.

The stereochemistry of these small molecules is expected to play a critical role in their interaction with chiral biological targets like enzymes. Therefore, the synthesis and biological evaluation of each individual stereoisomer are essential steps in the drug discovery process.

Conclusion

The four stereoisomers of this compound represent valuable building blocks for the development of new therapeutic agents. Their synthesis and separation, while challenging, can be achieved through a combination of diastereoselective cyclopropanation and enantioselective resolution techniques such as enzymatic hydrolysis. The distinct three-dimensional structures of these isomers are likely to impart differential biological activities, highlighting the importance of stereochemically pure compounds in drug discovery. Further research into the specific biological targets and pharmacological effects of each isomer is warranted to fully exploit their therapeutic potential.

References

An In-depth Technical Guide to the Cis/Trans Isomers of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans isomers of 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid. These compounds are valuable building blocks in organic synthesis, particularly for the preparation of conformationally constrained molecules of interest in medicinal chemistry and materials science.

Introduction to Stereoisomerism in Substituted Cyclopropanes

The cyclopropane ring is a rigid, three-membered carbocycle that enforces a planar geometry on its constituent carbon atoms. When substituted with two or more groups, cyclopropanes can exhibit stereoisomerism. In the case of 1,2-disubstituted cyclopropanes, such as this compound, two diastereomers are possible:

-

cis isomer: The carboxyl and methoxycarbonyl groups are on the same side of the cyclopropane ring.

-

trans isomer: The carboxyl and methoxycarbonyl groups are on opposite sides of the ring.

The stereochemistry of these isomers significantly influences their physical, chemical, and biological properties. Therefore, the ability to selectively synthesize and separate these isomers is crucial for their application in research and development.

Synthesis of cis- and trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

The synthesis of the target half-esters typically proceeds through the corresponding dicarboxylic acids, cis- and trans-1,2-cyclopropanedicarboxylic acid. The stereochemistry of the final product is determined by the stereochemistry of the starting dicarboxylic acid.

A general synthetic approach involves two main stages:

-

Cyclopropanation: Formation of the cyclopropane ring to yield the dicarboxylic acid. The stereospecificity of this reaction is key to obtaining the desired isomer.

-

Selective Monoesterification: Conversion of one of the carboxylic acid groups to a methyl ester.

The logical workflow for the synthesis is depicted in the following diagram:

Spectroscopic and Synthetic Profile of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. The information presented is intended to support research and development activities in medicinal chemistry and related fields where this versatile building block may be of interest.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shift and coupling constant data for this compound were not explicitly found in the provided search results. The tables are structured for the inclusion of such data when available.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of key functional groups.

| Absorption Band (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| 1320-1210 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 144.04 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Fragment Ions |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are crucial for reproducibility and further investigation.

Synthesis of this compound

A common route for the synthesis of this compound involves the partial hydrolysis of the corresponding diester, dimethyl cis-1,2-cyclopropanedicarboxylate.

Procedure:

-

Hydrolysis: Dimethyl cis-1,2-cyclopropanedicarboxylate is dissolved in a suitable solvent, such as methanol.

-

A stoichiometric equivalent of a base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), dissolved in water is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred for a specified period, and the progress of the reaction is monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Extraction: The aqueous solution is then extracted multiple times with an organic solvent, such as ethyl acetate or diethyl ether.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL for ¹H NMR and 20-100 mg/0.5 mL for ¹³C NMR.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, proton-decoupled spectra are typically acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

-

Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways consistent with the structure of the molecule.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid. This document details the expected spectral data for both cis and trans isomers, outlines experimental protocols for synthesis and spectral acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction

This compound is a substituted cyclopropane derivative featuring two functional groups, a carboxylic acid and a methyl ester. The rigid three-membered ring structure imparts distinct stereochemical relationships between the substituents, leading to the existence of cis and trans diastereomers. ¹H NMR spectroscopy is an essential analytical technique for distinguishing between these isomers and for confirming the structural integrity of the molecule. The unique chemical environment of the cyclopropyl protons results in a characteristic and complex splitting pattern in the ¹H NMR spectrum.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Coupling Constants (J, Hz) (Predicted) |

| H-1 (CH-COOH) | ddd | 2.0 - 2.3 | J_gem ≈ 4-9 Hz, J_cis ≈ 6-10 Hz, J_trans ≈ 4-8 Hz |

| H-2 (CH-COOCH₃) | ddd | 2.0 - 2.3 | J_gem ≈ 4-9 Hz, J_cis ≈ 6-10 Hz, J_trans ≈ 4-8 Hz |

| H-3a, H-3b (CH₂) | m | 1.3 - 1.8 | - |

| -OCH₃ | s | ~3.7 | - |

| -COOH | br s | 10 - 12 | - |

Table 2: Predicted ¹H NMR Data for trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Coupling Constants (J, Hz) (Predicted) |

| H-1 (CH-COOH) | ddd | 1.8 - 2.1 | J_gem ≈ 4-9 Hz, J_cis ≈ 6-10 Hz, J_trans ≈ 4-8 Hz |

| H-2 (CH-COOCH₃) | ddd | 1.8 - 2.1 | J_gem ≈ 4-9 Hz, J_cis ≈ 6-10 Hz, J_trans ≈ 4-8 Hz |

| H-3a, H-3b (CH₂) | m | 1.2 - 1.7 | - |

| -OCH₃ | s | ~3.7 | - |

| -COOH | br s | 10 - 12 | - |

Note: The predicted chemical shifts and coupling constants are based on data from analogous cyclopropane derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of cyclopropane-1,2-dicarboxylic acid derivatives involves the cyclopropanation of a corresponding alkene. For the cis isomer, one potential route is the hydrolysis of cis-1,2-cyclopropanedicarboxylic anhydride with methanol.

Materials:

-

cis-1,2-Cyclopropanedicarboxylic anhydride

-

Anhydrous methanol

-

Stirring apparatus

-

Reaction flask

-

Reflux condenser

Procedure:

-

Dissolve cis-1,2-cyclopropanedicarboxylic anhydride in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product, cis-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, can be purified by recrystallization or column chromatography.

¹H NMR Spectrum Acquisition

The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tube (5 mm)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Micropipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer to NMR Tube: Transfer the solution to an NMR tube using a pipette.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.

-

Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. Acquire the ¹H NMR spectrum.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

-

Analysis: Integrate the signals to determine the relative proton ratios and measure the chemical shifts and coupling constants.

Visualizations

Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of cis-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, highlighting the non-equivalent proton environments that give rise to distinct signals in the ¹H NMR spectrum.

Caption: Molecular structure with proton numbering.

¹H NMR Experimental Workflow

The logical flow of a typical ¹H NMR experiment, from sample preparation to data analysis, is depicted in the following diagram.

Caption: Workflow of a typical 1H NMR experiment.

This guide serves as a foundational resource for understanding and interpreting the ¹H NMR spectrum of this compound. For definitive structural confirmation, it is recommended to acquire and analyze the spectrum of a synthesized and purified sample.

13C NMR Analysis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of the cis and trans isomers of 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral assignment, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Data Presentation: Predicted 13C NMR Chemical Shifts

Due to the limited availability of public experimental 13C NMR data for this compound, the following tables present predicted chemical shifts for the cis and trans isomers. These predictions were generated using advanced computational algorithms that consider the distinct stereochemical environments of the carbon atoms in each isomer.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175.8 |

| C=O (Ester) | 171.5 |

| O-CH3 | 52.0 |

| CH (on cyclopropane) | 22.5 |

| CH (on cyclopropane) | 21.8 |

| CH2 (on cyclopropane) | 14.2 |

Table 2: Predicted 13C NMR Chemical Shifts (ppm) for trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 176.5 |

| C=O (Ester) | 172.1 |

| O-CH3 | 52.3 |

| CH (on cyclopropane) | 24.1 |

| CH (on cyclopropane) | 23.5 |

| CH2 (on cyclopropane) | 15.8 |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality 13C NMR spectra of this compound, applicable to both isomers.

1. Sample Preparation:

-

Sample Quantity: Weigh approximately 10-20 mg of the purified compound.

-

Solvent: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for its good solubilizing properties and well-defined solvent peak. Other solvents like acetone-d6, DMSO-d6, or methanol-d4 can be used depending on the solubility of the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Calibration:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe Tuning and Matching: Tune and match the 13C probe to the resonance frequency of the carbon nucleus in the specific solvent used.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

3. 1D 13C NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.

-

Proton Decoupling: Employ broadband proton decoupling to collapse proton-carbon couplings, resulting in a spectrum of singlets for each unique carbon atom.[1]

-

Pulse Angle: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay and faster acquisition time without significant signal loss.

-

Acquisition Time (AQ): Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer relaxation delay (5 times the longest T1 relaxation time of the carbon nuclei) is necessary to ensure full relaxation of all signals.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a 10-20 mg sample, 128 to 1024 scans are typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before performing the Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the 13C NMR analysis of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected vibrational modes, presents a summary of predicted quantitative data, and offers a general experimental protocol for obtaining an IR spectrum of this compound.

Introduction to the Molecule

This compound is a dicarboxylic acid derivative containing a cyclopropane ring. Its structure incorporates both a carboxylic acid and a methyl ester functional group. The strained three-membered cyclopropane ring, coupled with the two carbonyl-containing functional groups, results in a unique infrared spectrum that can be used for its identification and characterization. Understanding the IR spectroscopic signature of this molecule is crucial for monitoring its synthesis, assessing its purity, and studying its chemical transformations.

Predicted Infrared Absorption Data

The following table summarizes the expected major infrared absorption peaks, their intensities, and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3300-2500 | Broad, Strong | Carboxylic Acid | O-H Stretch (Hydrogen-bonded) |

| ~3080-3000 | Medium | Cyclopropane | C-H Stretch |

| ~2960 | Medium | Methyl Ester | C-H Stretch (Asymmetric) |

| ~2850 | Medium | Methyl Ester | C-H Stretch (Symmetric) |

| ~1740 | Strong | Methyl Ester | C=O Stretch |

| ~1710 | Strong | Carboxylic Acid | C=O Stretch |

| ~1440 | Medium | Methyl Ester / Carboxylic Acid | C-H Bend / O-H Bend |

| ~1320-1210 | Strong | Carboxylic Acid / Methyl Ester | C-O Stretch |

| ~1020 | Medium | Cyclopropane | Ring Deformation ("Breathing") |

| ~950-910 | Broad, Medium | Carboxylic Acid | O-H Bend (Out-of-plane) |

Analysis of Key Vibrational Modes

Carboxylic Acid Group: The most prominent feature of the carboxylic acid moiety is the extremely broad O-H stretching band, which is expected to appear in the 3300-2500 cm⁻¹ region due to strong intermolecular hydrogen bonding.[4][5] This broad absorption will likely overlap with the C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to be a strong band around 1710 cm⁻¹.[6] Additionally, a strong C-O stretching band coupled with O-H bending should be visible in the 1320-1210 cm⁻¹ range, and a characteristic broad O-H out-of-plane bend is expected around 950-910 cm⁻¹.[4]

Methyl Ester Group: The methyl ester functional group will exhibit a strong and sharp carbonyl (C=O) stretching absorption at a slightly higher wavenumber than the carboxylic acid, typically around 1740 cm⁻¹. The C-O stretching vibrations of the ester will also contribute to the absorption in the 1300-1200 cm⁻¹ region. The methyl group will show characteristic symmetric and asymmetric C-H stretching bands around 2850 cm⁻¹ and 2960 cm⁻¹, respectively.

Cyclopropane Ring: The cyclopropane ring has characteristic C-H stretching vibrations that appear at higher frequencies (~3080-3000 cm⁻¹) than those of typical alkanes, a consequence of the increased s-character in the C-H bonds of the strained ring. The ring also possesses a characteristic "breathing" mode, a symmetric stretching of the ring carbons, which is expected to produce a medium intensity band around 1020 cm⁻¹.

Experimental Protocols

To obtain an infrared spectrum of this compound, the following general protocol for Fourier Transform Infrared (FTIR) spectroscopy can be followed.

Sample Preparation:

-

KBr Pellet Method:

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr).

-

Grind a few milligrams of the solid sample of this compound with the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained. The typical sample-to-KBr ratio is 1:100.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the prepared sample (KBr pellet in a holder or sample on the ATR crystal) in the spectrometer's sample compartment.

-

Data Collection: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Spectral Range: A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for obtaining and analyzing an IR spectrum.

References

- 1. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 2. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]

- 3. Methyl cyclopropane carboxylate(2868-37-3) IR Spectrum [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. tutorchase.com [tutorchase.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Mass Spectrometry of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid. Due to the limited availability of experimental mass spectra for this specific compound in public databases, this document outlines the predicted fragmentation patterns under common ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). Furthermore, detailed, best-practice experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to aid researchers in the analysis of this and structurally related molecules. The information herein serves as a valuable resource for method development, compound identification, and structural elucidation in research and drug development settings.

Introduction

This compound (C₆H₈O₄, Molecular Weight: 144.13 g/mol ) is a dicarboxylic acid monoester featuring a strained cyclopropane ring.[1][2] The unique structural and electronic properties of the cyclopropane moiety, combined with the dual functionality of a carboxylic acid and a methyl ester, make it an interesting building block in organic synthesis and medicinal chemistry. Mass spectrometry is a critical analytical technique for the characterization of such novel compounds. Understanding its behavior under mass spectrometric conditions is essential for reaction monitoring, purity assessment, and metabolic studies. This guide will explore the theoretical fragmentation pathways and provide practical experimental methodologies.

Predicted Mass Spectral Fragmentation

The fragmentation of this compound in mass spectrometry is expected to be influenced by the presence of both the carboxylic acid and the methyl ester functional groups, as well as the cyclopropane ring.

Electron Ionization (EI) Fragmentation

Under typical EI conditions (70 eV), the molecule is expected to undergo ionization to form a molecular ion (M⁺˙), which may then fragment through several pathways. The primary fragmentation processes for carboxylic acids and esters involve cleavages alpha to the carbonyl group and rearrangements.[3][4]

A key fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO).[5] For esters, a common fragmentation is the formation of an acylium ion (R-CO⁺) through the cleavage of the C-O bond.[3][4] The cyclopropane ring itself can also undergo ring-opening and subsequent fragmentation.

Predicted Fragmentation Pathways under Electron Ionization:

Caption: Predicted EI fragmentation of this compound.

Table 1: Predicted Quantitative Data for EI-MS of this compound

| m/z | Predicted Fragment Ion | Putative Structure |

| 144 | [C₆H₈O₄]⁺˙ | Molecular Ion |

| 129 | [C₅H₅O₄]⁺ | [M - CH₃]⁺ |

| 113 | [C₅H₅O₃]⁺ | [M - OCH₃]⁺ |

| 99 | [C₅H₇O₂]⁺ | [M - COOH]⁺ |

| 85 | [C₄H₅O₂]⁺ | [M - OCH₃ - CO]⁺ |

| 59 | [CH₃OCO]⁺ | Methoxycarbonyl cation |

Electrospray Ionization (ESI) Fragmentation

In ESI, ionization occurs under softer conditions, typically leading to the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules in positive and negative ion modes, respectively. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

In positive ion mode, the protonated molecule [C₆H₉O₄]⁺ (m/z 145) is expected to fragment primarily through the loss of small neutral molecules like water (H₂O) and methanol (CH₃OH).

In negative ion mode, the deprotonated molecule [C₆H₇O₄]⁻ (m/z 143) will likely fragment through the loss of carbon dioxide (CO₂).

Predicted ESI-MS/MS Fragmentation (Positive Ion Mode):

Caption: Predicted ESI-MS/MS fragmentation in positive ion mode.

Table 2: Predicted Quantitative Data for ESI-MS/MS of this compound (Positive Ion Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 145 | 127 | H₂O (18 Da) |

| 145 | 113 | CH₃OH (32 Da) |

Predicted ESI-MS/MS Fragmentation (Negative Ion Mode):

Caption: Predicted ESI-MS/MS fragmentation in negative ion mode.

Table 3: Predicted Quantitative Data for ESI-MS/MS of this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 143 | 99 | CO₂ (44 Da) |

Experimental Protocols

The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. Derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or silyl ester) is often necessary to improve chromatographic performance and reduce tailing.

Experimental Workflow for GC-MS Analysis:

Caption: General workflow for GC-MS analysis.

Detailed GC-MS Protocol:

-

Sample Preparation (Derivatization with BSTFA):

-

Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

-

Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before analysis.

-

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.[7]

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[6]

-

-

MS Parameters (EI):

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the derivatized analyte.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the direct analysis of this compound without derivatization, as it is a polar and non-volatile compound. Reversed-phase chromatography coupled with ESI is the method of choice.

Experimental Workflow for LC-MS Analysis:

Caption: General workflow for LC-MS analysis.

Detailed LC-MS Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Filter the final solution through a 0.22 µm syringe filter before analysis.

-

-

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

MS Parameters (ESI):

-

Ionization Mode: Positive and Negative.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Fragmentor Voltage: 120 V.

-

Mass Range: m/z 50-300.

-

For MS/MS: Use a collision energy of 10-30 eV for fragmentation of the precursor ions (m/z 145 in positive mode, m/z 143 in negative mode).

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected precursor ions.

-

Analyze the MS and MS/MS spectra to confirm the molecular weight and fragmentation pattern.

-

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. While experimental data is not widely available, the predicted fragmentation pathways, based on established principles of mass spectrometry, offer valuable insights for compound identification and structural characterization. The detailed GC-MS and LC-MS protocols serve as a practical starting point for researchers, enabling them to develop robust analytical methods for this and related compounds. Adherence to these methodologies will facilitate accurate and reproducible results in various research and development applications.

References

Solubility Profile of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid is a bifunctional molecule incorporating both a carboxylic acid and a methyl ester group on a strained cyclopropane ring. This unique structural arrangement makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a general experimental protocol for its determination, and presents logical workflows to guide solvent selection.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 13279-88-4 | [1] |

| Molecular Formula | C₆H₈O₄ | [2] |

| Molecular Weight | 144.13 g/mol | [2] |

| Predicted pKa | 4.44 ± 0.20 | [2] |

The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the carbonyl groups of the ester and carboxylic acid) suggests that the molecule is polar. This polarity is a key determinant of its solubility in organic solvents.

Qualitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in organic solvents. However, based on the principle of "like dissolves like" and information from related compounds and general organic chemistry principles, a qualitative solubility profile can be inferred. The polarity of the solvent, its ability to engage in hydrogen bonding, and its dielectric constant are all critical factors.

| Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Predicted Solubility | Rationale |

| Methanol | High (32.7) | Donor & Acceptor | High | The high polarity and hydrogen bonding capability of methanol are expected to effectively solvate both the carboxylic acid and ester functional groups. |

| Ethanol | High (24.5) | Donor & Acceptor | High | Similar to methanol, ethanol's polarity and hydrogen bonding should lead to good solubility. |

| Acetone | Medium (20.7) | Acceptor | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds suggest it should be a good solvent. |

| Ethyl Acetate | Medium (6.0) | Acceptor | Moderate | As an ester, ethyl acetate shares a functional group with the solute, which often indicates good solubility. Its moderate polarity is also favorable. |

| Tetrahydrofuran (THF) | Medium (7.6) | Acceptor | Moderate | THF is a moderately polar aprotic solvent that is often used in reactions involving similar compounds, suggesting at least moderate solubility. |

| Dichloromethane (DCM) | Low (9.1) | None | Low to Moderate | While less polar, DCM can dissolve a range of organic compounds. Some solubility is expected, but likely less than in more polar, protic solvents. |

| Chloroform | Low (4.8) | Weak Donor | Low to Moderate | Similar to DCM, some solubility is anticipated due to its ability to dissolve a variety of organic molecules. |

| Toluene | Low (2.4) | None | Low | The nonpolar nature of toluene makes it a poor solvent for the polar functional groups of the target molecule. |

| Hexane | Low (1.9) | None | Very Low | As a nonpolar alkane, hexane is not expected to be a suitable solvent. |

| Water | High (80.1) | Donor & Acceptor | Slightly Soluble | While polar, the organic backbone of the molecule may limit its solubility in water. The presence of the methyl ester reduces overall hydrophilicity compared to the corresponding dicarboxylic acid. |

Experimental Protocol for Solubility Determination

Given the absence of published quantitative data, researchers may need to determine the solubility of this compound experimentally. The following is a general isothermal equilibrium method that can be adapted for various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-